2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-13-4-2-1-3-11(13)9-14(19)17-7-8-18-12(10-17)5-6-16-18/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTDHOAMNNSTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyrazolo[1,5-a]pyrazine core.
Formation of the ethanone moiety: This can be done through various methods such as Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Research indicates that compounds related to 2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone exhibit a range of biological activities:
-
Anticancer Properties :
- In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and others. For instance, a study reported that certain pyrazole derivatives showed significant anti-proliferative effects against K562 and MV4-11 leukemia cell lines .
- Antimicrobial Activity :
- CNS Activity :
Synthesis and Modification
The synthesis of 2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone typically involves multi-step processes that can be optimized for yield and purity. Recent advances in synthetic methodologies have allowed for more efficient production of pyrazolo derivatives through regioselective reactions and one-pot synthesis techniques .
Case Study 1: Anticancer Activity
In a study published by Silva et al., a library of substituted pyrazoles was synthesized and evaluated for their cytotoxicity against several cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity, leading to the identification of lead compounds for further development .
Case Study 2: Antimicrobial Screening
Research conducted by Arbačiauskienė et al. focused on the antimicrobial properties of newly synthesized pyrazole derivatives. The study found that certain compounds exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds reveals key differences in substituents, biological activity, and physicochemical properties. Below is a detailed table and discussion:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrazine Derivatives
Key Findings:
Substituent Effects on Solubility: The target compound’s 2-chlorophenyl group likely confers moderate solubility compared to VU0462807, which achieves superior solubility (≥10 mg/mL) via a phenoxymethyl substituent . Fluorine substitution (e.g., 2-chloro-4-fluorophenyl analog) increases lipophilicity (LogP ~3.5) but reduces aqueous solubility, limiting bioavailability .
Biological Activity: VU0462807 demonstrates potent mGlu5 PAM activity and efficacy in the acute amphetamine-induced hyperlocomotion (AHL) model, attributed to its optimized exocyclic amide and pyrimidinone core . The 3,4-dimethoxyphenethyl substituent in the pyrazinone derivative () enhances π-π stacking with protein targets, as evidenced by crystallographic data (α = 81.156°, β = 77.150°) .
Structural Flexibility and Binding :
- Thiophene-containing analogs (e.g., ) exhibit strong DNA intercalation via thiophene’s planar geometry, contrasting with the target compound’s likely receptor-focused mechanism .
- Methoxy groups in phenethyl substituents () improve membrane permeability but may introduce metabolic instability due to O-demethylation pathways .
Synthetic Accessibility: Acetonitrile derivatives () are synthesized via nucleophilic substitution, while the target compound’s ethanone group requires acylative coupling, complicating scalability .
Research Implications
- SAR Insights: The 2-chlorophenyl group balances lipophilicity and metabolic stability, but substitution at the pyrazine nitrogen (e.g., with phenoxymethyl or thiophene) significantly alters target engagement and pharmacokinetics .
Biological Activity
The compound 2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone , also known as CAS 1557293-41-0 , is a heterocyclic compound featuring a unique pyrazolo structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C₁₂H₁₀ClN₃O
- Molecular Weight : 247.68 g/mol
- Structural Features : The compound includes a chlorophenyl group and a dihydropyrazolo framework, which are critical for its biological interactions.
The biological activity of 2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is primarily linked to its ability to induce apoptosis in cancer cells. The following mechanisms have been proposed:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines, including A549 lung cancer cells. This effect may be mediated by the modulation of integrin beta4 levels and the production of reactive oxygen species (ROS) .
- Targeting Signaling Pathways : It is suggested that the compound interacts with key signaling pathways involved in cell survival and proliferation, potentially disrupting these processes in malignant cells .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
- Analgesic Effects :
Q & A
What are the common synthetic routes for preparing 2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone and its derivatives?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling reactions between substituted pyrazolo-pyrazinone cores and aryl ketone precursors. For example, acylation of the dihydropyrazolo[1,5-a]pyrazine scaffold with 2-chlorophenylacetyl chloride under basic conditions (e.g., DIPEA in DCM) is a key step. Purification often employs preparative HPLC with gradients of acetonitrile/water and ammonium or TFA buffers to isolate the target compound . Cyclocondensation of pyrazol-5-amines with β-keto esters or chalcones in PEG-400 or pyridine can also yield fused pyrazolo-pyrazinones .
How can X-ray crystallography be utilized to determine the molecular conformation and intermolecular interactions of this compound?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational details. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) reveal dihedral angles between aromatic rings (e.g., 16.05° for pyrazole vs. chlorophenyl planes). Weak C–H⋯O and C–H⋯C interactions stabilize the crystal packing. Data collection on a Bruker SMART CCD diffractometer with multi-scan absorption correction (SADABS) and refinement using F² least-squares methods (R factor = 0.041) ensure accuracy .
What strategies are employed to optimize the physicochemical properties and pharmacokinetic profile of dihydropyrazolo-pyrazinone derivatives for therapeutic applications?
Level: Advanced
Methodological Answer:
Modifications to the exocyclic amide or core substituents can enhance solubility and reduce half-life. For example, introducing polar groups (e.g., triazoles) or adjusting alkyl chain length improves metabolic stability. In vivo efficacy is validated using rodent models like the acute amphetamine-induced hyperlocomotion (AHL) assay. Physicochemical profiling (e.g., LogP, solubility in PBS) and CYP450 inhibition studies guide lead optimization. Compounds such as VU0462807 demonstrate superior solubility (≥100 µM in PBS) and CNS penetration, critical for neurotherapeutic candidates .
How can researchers resolve contradictions in biological activity data when evaluating structurally similar dihydropyrazolo-pyrazinone derivatives?
Level: Advanced
Methodological Answer:
Contradictions often arise from off-target effects or assay variability. To address this:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., mGlu5 PAM activity vs. CYP inhibition).
- Selectivity Profiling : Use broad panels (e.g., Eurofins CEREP) to rule out non-specific binding.
- Structural-Activity Relationship (SAR) Analysis : Compare analogs with systematic substituent changes. For example, replacing the 2-chlorophenyl group with a 4-fluorophenyl moiety may alter allosteric modulation efficacy .
- In Silico Modeling : Molecular docking (e.g., Glide SP in Schrödinger Suite) predicts binding modes to mGlu5 or off-target receptors .
What analytical techniques are recommended for confirming the purity and identity of this compound during synthesis?
Level: Basic
Methodological Answer:
- UPLC-MS/APCI-MS : Confirm molecular weight (e.g., m/z 495 [M+H]⁺ for triazole derivatives) and detect impurities .
- ¹H/¹³C NMR : Assign protons (e.g., singlet at δ 6.37 ppm for CH groups) and verify regiochemistry .
- Elemental Analysis : Validate purity (e.g., ≤0.4% deviation from calculated C/H/N values) .
- HPLC-PDA : Monitor purity (>95%) using C18 columns with UV detection at 254 nm .
How does the substitution pattern on the pyrazolo-pyrazinone core influence biological activity in neurological targets?
Level: Advanced
Methodological Answer:
Substituents at the 3- and 6-positions critically modulate activity. For mGlu5 PAMs:
- 3-Aryl Groups : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance binding affinity by stabilizing π-π interactions in the allosteric pocket.
- 6-Methyl Groups : Improve metabolic stability by reducing CYP2D6-mediated oxidation.
- Exocyclic Amides : Polar groups (e.g., tetrahydroquinoline-carbonyl) enhance solubility but may reduce blood-brain barrier penetration. In vitro functional assays (calcium mobilization, β-arrestin recruitment) and PK studies in Sprague-Dawley rats validate these effects .
What computational methods are effective in predicting the metabolic stability of dihydropyrazolo-pyrazinone derivatives?
Level: Advanced
Methodological Answer:
- ADMET Predictors : Tools like StarDrop (P450 metabolism module) identify vulnerable sites (e.g., N-methyl groups prone to oxidation).
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C–H bonds to predict hydroxylation rates.
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility in aqueous vs. lipid environments to estimate hepatic extraction ratios .
How can researchers investigate the interaction of this compound with DNA or proteins for mechanistic studies?
Level: Advanced
Methodological Answer:
- UV-Vis Spectroscopy and Thermal Denaturation : Monitor hypochromicity and melting temperature (Tm) shifts in calf thymus DNA to assess intercalation .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant proteins (e.g., mGlu5 extracellular domain).
- X-ray Crystallography/Co-IP : Resolve protein-ligand co-crystal structures or identify binding partners in HEK293 cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
